molecular formula C9H15ClN2 B6194608 4-cyclohexyl-1H-imidazole hydrochloride CAS No. 2680539-93-7

4-cyclohexyl-1H-imidazole hydrochloride

Cat. No.: B6194608
CAS No.: 2680539-93-7
M. Wt: 186.7
InChI Key:
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Description

4-cyclohexyl-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclohexyl group attached to the imidazole ring, which is further stabilized by the hydrochloride salt form. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or recrystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-cyclohexyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: The parent compound without the cyclohexyl group.

    4-methyl-1H-imidazole: A similar compound with a methyl group instead of a cyclohexyl group.

    4-phenyl-1H-imidazole: Contains a phenyl group instead of a cyclohexyl group.

Uniqueness

4-cyclohexyl-1H-imidazole hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct physical and chemical properties. This group enhances the compound’s lipophilicity and can influence its biological activity and solubility compared to other imidazole derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclohexyl-1H-imidazole hydrochloride involves the reaction of cyclohexylamine with glyoxal in the presence of ammonium acetate to form 4-cyclohexyl-1,2-dihydroxyimidazolidine. This intermediate is then reacted with hydrochloric acid to yield the final product, 4-cyclohexyl-1H-imidazole hydrochloride.", "Starting Materials": [ "Cyclohexylamine", "Glyoxal", "Ammonium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexylamine is added to a mixture of glyoxal and ammonium acetate in a solvent such as ethanol.", "Step 2: The reaction mixture is heated under reflux for several hours until the formation of 4-cyclohexyl-1,2-dihydroxyimidazolidine is complete.", "Step 3: The reaction mixture is cooled and the solid product is filtered and washed with a suitable solvent.", "Step 4: The solid product is then dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 5: The solution is then filtered to remove any insoluble impurities and the filtrate is concentrated under reduced pressure to yield 4-cyclohexyl-1H-imidazole hydrochloride as a white solid." ] }

CAS No.

2680539-93-7

Molecular Formula

C9H15ClN2

Molecular Weight

186.7

Purity

95

Origin of Product

United States

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